N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of organic compounds known as chromenes and thiazoles. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Thiazoles, on the other hand, are known for their antimicrobial and antifungal activities. The combination of these two moieties in a single compound makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory and analgesic activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar properties.
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the presence of these solvents .
Preparation Methods
The synthesis of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2-aminothiazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or chromene moiety is substituted with other functional groups. .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability, solubility, and bioavailability
Comparison with Similar Compounds
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds also contain a thiazole moiety and have shown similar biological activities, including antimicrobial and anticancer properties
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Chromene derivatives: These compounds are known for their antioxidant, anti-inflammatory, and anticancer activities.
The uniqueness of this compound lies in the combination of the chromene and thiazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual chromene or thiazole derivatives.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQFWTWWMNXZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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